molecular formula C17H20N2O3 B2879257 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone CAS No. 953137-74-1

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B2879257
CAS No.: 953137-74-1
M. Wt: 300.358
InChI Key: YCEYKZBGUROJJW-UHFFFAOYSA-N
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Description

2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.358. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study involving derivatives of isoxazole synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone, which are structurally similar to the compound , showed significant in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019). This suggests potential applications of the compound in the development of new antimicrobial agents.

Cytotoxic Studies and Docking Studies

Research on a compound closely related to 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone involved synthesis and characterization, along with cytotoxic studies. These studies aimed at understanding the pharmacokinetic nature of the compound for potential biological applications (Govindhan et al., 2017). Molecular docking studies were also conducted to elucidate insights into new molecules in carrier protein.

Mass Spectrometric and Pyrolytic Behavior

A study on the mass spectrometric and pyrolytic behavior of 3,5-aryl-substituted isoxazolinyl acetophenones highlighted their synthesis and investigational methods. This research could provide valuable insights into the detection and identification of similar compounds in plant extracts (Dallakian et al., 1998).

Antipsychotic Potential

A series of 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles, similar in structure to the compound , were synthesized and evaluated for their potential antipsychotic D2/5-HT2 antagonistic properties. The study highlighted the compound's promising activity in various assays, suggesting potential use in treating schizophrenia (Strupczewski et al., 1995).

Structural Analysis and Antiproliferative Activity

Research on a compound structurally analogous to this compound involved its structural characterization and evaluation for antiproliferative activity. The study explored the compound's potential bioactive properties (Prasad et al., 2018).

Herbicidal Activity and Structure-Activity Relationships

Isoxazole derivatives have been explored for their potential as herbicides. A study focused on aryl-formyl piperidinone derivatives, highlighting their synthesis, herbicidal activity, and structure-activity relationships. This research indicates potential agricultural applications for similar compounds (Fu et al., 2021).

Binding to Dopamine and 5-HT Receptors

Iloperidone, a compound structurally similar to the compound , has been studied for its binding affinity to dopamine and 5-HT receptors. This research provides insights into its potential therapeutic applications in treating disorders such as schizophrenia (Kongsamut et al., 1996).

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-15-7-5-6-13(10-15)16-11-14(18-22-16)12-17(20)19-8-3-2-4-9-19/h5-7,10-11H,2-4,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEYKZBGUROJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.